N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide
Description
This compound is a heterocyclic carboxamide featuring furan and thiophene moieties. Its structure includes a central ethyl backbone substituted with furan-2-yl and thiophen-3-yl groups, linked to a furan-2-carboxamide group. Its synthesis likely involves condensation reactions between furan-2-carbonyl chloride and a substituted ethylamine precursor, analogous to methods described for related carboxamides .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(14-4-2-7-19-14)16-9-12(11-5-8-20-10-11)13-3-1-6-18-13/h1-8,10,12H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZCRNBXIECHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CO2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SARs).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of furan and thiophene derivatives followed by amide bond formation. Various synthetic routes have been explored to optimize yield and purity.
Example Synthesis Pathway
- Formation of Furan Derivative : Utilizing furan-2-carbonyl chloride as a starting material.
- Thiophene Introduction : Employing thiophene derivatives through coupling reactions.
- Amide Formation : Reacting the intermediate with an amine to yield the final carboxamide.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related compounds, indicating that derivatives with furan and thiophene moieties exhibit significant activity against various bacterial strains, including drug-resistant pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3k | 3.90 | S. aureus |
| 3d | 7.80 | Candida albicans |
| 165 | 10 | CCRF-CEM (leukemia) |
Antinociceptive Activity
The compound's potential analgesic properties have been explored through behavioral studies in animal models. The antinociceptive activity was assessed using various pain models, showing promising results comparable to known analgesics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing biological activity. The presence of electron-rich groups on the furan and thiophene rings has been linked to enhanced activity against specific targets such as TRPV4 channels, which are implicated in pain pathways .
Key Findings
- Electron Density : Increased electron density on the furan ring correlates with improved receptor binding.
- Substituent Positioning : Meta or para substitutions on the thiophene ring enhance efficacy.
Case Studies
Several case studies have demonstrated the biological relevance of similar compounds:
- TRPV4 Modulators : Compounds structurally related to this compound have shown selective antagonistic activity towards TRPV4 channels, suggesting potential therapeutic applications in pain management .
- Antitumor Activity : In vitro assays revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapeutics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Heterocyclic Diversity : The target compound combines furan and thiophene rings, whereas analogs like 5a-d () incorporate naphthofuran systems, which enhance π-conjugation and may improve antibacterial efficacy .
Substituent Effects :
- The tert-butyl groups in compound 20 () increase steric bulk and lipophilicity compared to the simpler thiophen-3-yl group in the target compound .
- The 2-nitrophenyl group in compound I () introduces strong intramolecular interactions (N1⋯O3), disrupting planarity of the carboxamide moiety .
Planarity and Conformation :
- The central amide fragment in compound I deviates from planarity (dihedral angle = 9.71° between phenyl and furan rings) due to steric clashes . Similar distortions may occur in the target compound depending on thiophene substitution.
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s LogP (~2.8) suggests moderate lipophilicity, intermediate between the polar compound I (LogP = 1.9) and the highly lipophilic naphthofuran derivatives (LogP = 3.5–4.0).
- The antibacterial activity of naphthofuran analogs (MIC = 8–32 µg/mL) highlights the importance of extended aromatic systems for bioactivity . The target compound’s thiophene substitution may confer distinct electronic properties but requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
